N-(3-acetylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
The compound N-(3-acetylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide features a thiazole core substituted at position 2 with a 4-methanesulfonylphenylamino group and at position 4 with an acetamide-linked 3-acetylphenyl moiety. The 3-acetylphenyl group may influence lipophilicity and intermolecular interactions, such as π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-13(24)14-4-3-5-16(10-14)21-19(25)11-17-12-28-20(23-17)22-15-6-8-18(9-7-15)29(2,26)27/h3-10,12H,11H2,1-2H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURVPWKNKPUGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways:
While specific pathways remain elusive, we can speculate based on related compounds:
- Ubiquitin-Proteasome System (UPS) : Ubiquitination and proteasomal degradation play crucial roles in cellular homeostasis. F5382-1097 might affect ubiquitin ligases or proteasome activity.
Action Environment:
Environmental factors can influence drug efficacy and stability:
: Xu, Q., Li, G., Zhu, F., Chen, N., Chen, C., & Yu, Z. (2022). Continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide and its kinetics study in a microflow system. Journal of Flow Chemistry, 12(2022), 317–325. Link
Biological Activity
N-(3-acetylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (CAS Number: 1170440-27-3) is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 415.5 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with specific biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1170440-27-3 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways associated with disease processes.
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation via interference with the cell cycle.
- Antimicrobial Effects : The compound has demonstrated activity against a range of bacterial and fungal strains, suggesting potential as an antimicrobial agent. The thiazole moiety is known for its role in enhancing the antimicrobial properties of compounds.
Anticancer Studies
A significant study published in ResearchGate explored the optimization of thiazole derivatives, including this compound. The results indicated that this compound showed potent activity against both sensitive and resistant cancer cells, with IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Activity
Research published in various journals has highlighted the compound's broad-spectrum antimicrobial properties. For example, it was found to be effective against Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism was linked to disruption of the microbial cell membrane integrity and inhibition of vital metabolic pathways .
Case Study 1: Anticancer Efficacy
In a preclinical trial involving human cancer cell lines, this compound was tested for its cytotoxic effects. The study revealed that the compound induced significant apoptosis in breast cancer cells, with a notable increase in caspase-3 activity compared to control groups.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiazole-Based Acetamides with Varied Substituents
(a) N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide
- Structure : Fluorine substituent on the aniline ring.
- Key Differences: The fluorine atom (electron-withdrawing but less polar than methanesulfonyl) may reduce solubility compared to the mesyl group.
- Applications: Not explicitly stated in evidence, but fluorinated thiazoles are common in antimicrobial and anticancer agents.
(b) N-[4-(2-{[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide
- Structure : Bulky dioxoindenyl substituent.
- Key Differences :
- Applications : Such bulky groups are often explored in kinase inhibitors or protease modulators.
(c) Mirabegron (β3-Adrenoceptor Agonist)
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide.
- Key Differences: The (2R)-2-hydroxy-2-phenylethyl group is critical for β3-adrenoceptor binding, absent in the target compound. The mesyl group in the target compound replaces Mirabegron’s hydroxyl group, likely reducing blood-brain barrier (BBB) penetration but improving solubility .
- Applications : Mirabegron is used for overactive bladder syndrome; structural divergence suggests the target compound may target alternative pathways.
Heterocyclic Analogues with Modified Cores
(a) N-(3-Acetyl-2-thienyl)acetamide Derivatives
- Structure : Thiophene replaces thiazole.
- Key Differences: Thiophene lacks the thiazole’s nitrogen atom, reducing hydrogen-bonding capacity.
- Applications : Thiophene derivatives are prevalent in anticonvulsant and anti-inflammatory agents.
(b) N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Structure: Triazole-thiazolidinone hybrid with sulfanyl linkage.
- Key Differences :
- Applications : Such hybrids are explored for antidiabetic and antimicrobial activities.
Comparative Data Table
*Predicted values based on structural analogs.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves coupling 4-methanesulfonylphenylamine with a thiazole precursor, contrasting with Gewald reactions for thiophene derivatives or reductive amination steps in Mirabegron’s synthesis .
- Biological Activity: The mesyl group may confer resistance to oxidative metabolism, extending half-life compared to Mirabegron. Lack of β3-adrenoceptor-targeting groups suggests divergent therapeutic applications, possibly in inflammation or oncology.
- Antimicrobial Potential: Thiazole-acetamides in show antibacterial activity; the target’s mesyl group may enhance Gram-negative targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
